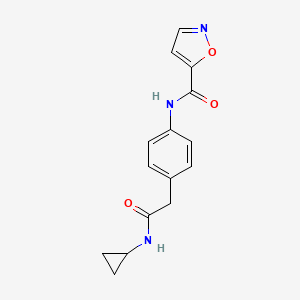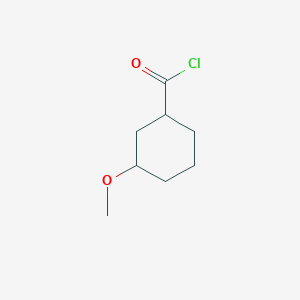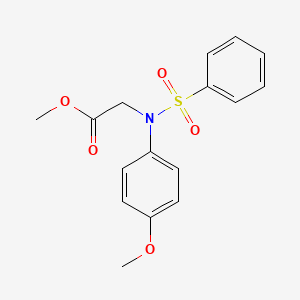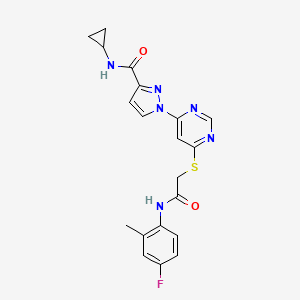
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide” is a compound that has potential applications in various fields of research and industry. It is a derivative of indole-3-isoxazole-5-carboxamide, which has been studied for its anticancer activities .
Synthesis Analysis
The synthesis of indole-3-isoxazole-5-carboxamide derivatives, which are related to the compound , has been reported . The chemical structures of these compounds were characterized using IR, HRMS, 1 H-NMR, and 13 C-NMR spectroscopy and element analysis . A series of these compounds were designed, synthesized, and evaluated for their anticancer activities .Molecular Structure Analysis
The molecular structure of the compound was characterized using various spectroscopic techniques, including IR, HRMS, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis
The compound is part of a series of indole-3-isoxazole-5-carboxamide derivatives that were synthesized and evaluated for their anticancer activities . These compounds were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For instance, 5-Cyclopropyl-3-phenylisoxazole, a related compound, was found to be a yellow solid with a melting point of 42°C .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Isoxazole carboxamide derivatives have been synthesized and tested for their herbicidal activity. For example, a study on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against both broadleaf and narrowleaf weeds in greenhouse and field studies. This herbicidal activity was attributed to a combination of substituents on the isoxazole ring, suggesting the potential of isoxazole carboxamide derivatives as agrochemicals (Hamper et al., 1995).
Antitumor Properties
Isoxazole carboxamide derivatives have also been investigated for their antitumor properties. The synthesis and chemistry of imidazotetrazines, another class of compounds that can be related to isoxazole carboxamides, have shown broad-spectrum antitumor activity. Such studies underscore the potential of structurally similar compounds in the development of new anticancer drugs (Stevens et al., 1984).
Biological Activity Spectrum
Research on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, a group related to isoxazole carboxamides, has shown a wide spectrum of biological activities. These compounds were tested in vitro against various mycobacterial, bacterial, and fungal strains, and some showed higher activity than standard drugs like isoniazid and ciprofloxacin. This demonstrates the potential of isoxazole carboxamide derivatives in antimicrobial research (Imramovský et al., 2011).
Enzyme Inhibition
Isoxazole carboxamide derivatives have been evaluated for their ability to inhibit human enzymes, such as carbonic anhydrase. A study on benzenesulfonamide-containing isoxazole compounds demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms, highlighting the therapeutic potential of these derivatives in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Wirkmechanismus
Target of Action
The compound N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide has been studied for its potential as an antidiabetic and anticancer agent . .
Mode of Action
Some studies suggest that similar compounds can cause arrest in the g0/g1 phase in cancer cells and cause a significant decrease in cdk4 levels .
Biochemical Pathways
It is known that similar compounds can affect various pathways related to cell cycle regulation .
Pharmacokinetics
A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .
Result of Action
Similar compounds have shown potent anticancer activities against human cancer cell lines .
Zukünftige Richtungen
The research on indole-3-isoxazole-5-carboxamide derivatives, including “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide”, is ongoing. These investigations reveal that the indole-isoxazole hybrid system has the potential for the development of novel anticancer agents . Further studies aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .
Eigenschaften
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(20)13-7-8-16-21-13/h1-4,7-8,11H,5-6,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYQQPGNZLLWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)



![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)
![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)
![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)